((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride
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Overview
Description
((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride: is a chemical compound with a complex structure that includes a pyrrolidine ring, a chlorophenyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidine ring.
Addition of the Methanol Moiety: The methanol group is added through a reduction reaction, where a hydroxyl group is introduced to the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an alcohol.
Substitution: The major products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Steviol Glycoside: Another compound with a complex structure and potential biological activity.
Uniqueness:
- The presence of the pyrrolidine ring and the specific stereochemistry (3S,4R) makes ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride unique compared to other similar compounds.
- Its combination of functional groups and stereochemistry provides distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-chlorophenyl)pyrrolidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-8(2-4-10)11-6-13-5-9(11)7-14;/h1-4,9,11,13-14H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQCKMCMVDAXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)Cl)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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